8-bromooctanoyl Chloride 8-bromooctanoyl Chloride
Brand Name: Vulcanchem
CAS No.: 73674-09-6
VCID: VC8183846
InChI: InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2
SMILES: C(CCCC(=O)Cl)CCCBr
Molecular Formula: C8H14BrClO
Molecular Weight: 241.55 g/mol

8-bromooctanoyl Chloride

CAS No.: 73674-09-6

Cat. No.: VC8183846

Molecular Formula: C8H14BrClO

Molecular Weight: 241.55 g/mol

* For research use only. Not for human or veterinary use.

8-bromooctanoyl Chloride - 73674-09-6

Specification

CAS No. 73674-09-6
Molecular Formula C8H14BrClO
Molecular Weight 241.55 g/mol
IUPAC Name 8-bromooctanoyl chloride
Standard InChI InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2
Standard InChI Key JHGJURXAOMDIBR-UHFFFAOYSA-N
SMILES C(CCCC(=O)Cl)CCCBr
Canonical SMILES C(CCCC(=O)Cl)CCCBr

Introduction

Structural and Molecular Characteristics

8-Bromooctanoyl chloride features a linear carbon chain with a bromine atom at the terminal position and a reactive acyl chloride group. The compound’s structure, verified via 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectroscopy, ensures its suitability for nucleophilic substitution reactions . Its molecular geometry facilitates interactions with nucleophiles, enabling the formation of esters, amides, and ketones. The presence of both bromine and acyl chloride groups imparts distinct reactivity, making it a versatile building block in synthetic chemistry .

Table 1: Key Physicochemical Properties of 8-Bromooctanoyl Chloride

PropertyValueSource
Molecular FormulaC8H14BrClO\text{C}_8\text{H}_{14}\text{BrClO}
Molecular Weight241.55 g/mol
Density1.60 g/mL (at 20°C)
Boiling Point101°C (37 mm Hg)
Flash Point91°C
SolubilityMiscible with organic solvents

Synthesis and Production Methods

The synthesis of 8-bromooctanoyl chloride typically involves the bromination of octanoyl chloride or the reaction of 8-bromooctanoic acid with thionyl chloride (SOCl2\text{SOCl}_2). Zhang and Hu (2012) demonstrated a high-yield route using 8-bromooctanoic acid and SOCl2\text{SOCl}_2 under reflux conditions, achieving purity exceeding 99% . Alternative methods include the use of phosphorus pentachloride (PCl5\text{PCl}_5) as a chlorinating agent, though this approach requires stringent moisture control to prevent hydrolysis .

Recent advancements emphasize solvent-free protocols to enhance reaction efficiency and reduce environmental impact. For instance, Kraft and Cadalbert (1998) reported a microwave-assisted synthesis that reduces reaction time from hours to minutes while maintaining yields above 90% . These methods are critical for scaling production while adhering to green chemistry principles.

Chemical Reactivity and Functionalization

The acyl chloride group in 8-bromooctanoyl chloride undergoes rapid nucleophilic acyl substitution, enabling the formation of esters, amides, and anhydrides. Meanwhile, the bromine atom participates in alkylation and cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aromatic or heterocyclic moieties .

Key Reactions:

  • Esterification: Reacts with alcohols to yield brominated esters, used in polymer synthesis .

  • Amidation: Forms bromo-substituted amides with primary or secondary amines, intermediates in drug discovery .

  • Grignard Reactions: The bromide moiety reacts with Grignard reagents to elongate carbon chains .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

8-Bromooctanoyl chloride is pivotal in synthesizing protease inhibitors and kinase modulators. Zhang and Hu (2012) utilized it to prepare analogs of carolic acid, a compound with antitumor activity . Its role as a cross-linking agent in peptide synthesis enhances the stability of therapeutic peptides .

Liquid-Crystalline Polymers

In material science, this compound serves as a monomer for side-chain liquid-crystalline polyesters. Polymerizations with phthalic anhydride and pentaerythritol yield materials with smectic mesophases, applicable in electro-optical devices . These polymers exhibit molecular weights of 2,900–3,300 g/mol and polydispersity indices of 4.7–12.1, as confirmed by gel permeation chromatography .

Recent Research and Future Directions

Recent studies focus on optimizing synthetic routes and expanding applications in drug delivery systems. For example, its incorporation into dendrimers for targeted cancer therapy shows promise due to the bromide’s ability to quench reactive oxygen species . Future research should explore its use in biodegradable polymers and covalent organic frameworks (COFs).

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